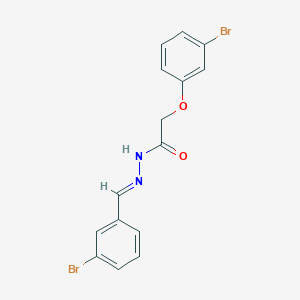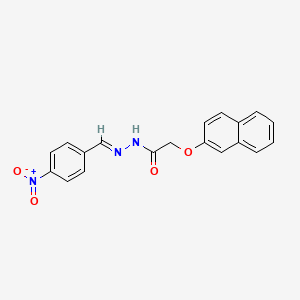![molecular formula C19H25N3 B3863887 2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3863887.png)
2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline
説明
2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline is a chemical compound that belongs to the class of cyclopenta[g]quinolines. It is commonly known as E-3810 and has been the subject of extensive scientific research due to its potential use in various applications.
作用機序
The mechanism of action of E-3810 involves the inhibition of the receptor tyrosine kinase Tie2, which is involved in the growth of blood vessels. By inhibiting Tie2, E-3810 can prevent the growth of blood vessels that supply tumors, thereby inhibiting tumor growth. In addition, E-3810 can also inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This can reduce inflammation in the body.
Biochemical and Physiological Effects:
E-3810 has been found to have several biochemical and physiological effects. It can inhibit the growth of blood vessels that supply tumors, which can inhibit tumor growth. It can also reduce inflammation in the body, which can reduce the symptoms of inflammatory diseases such as rheumatoid arthritis. In addition, E-3810 has been found to have anti-oxidant properties, which means that it can reduce oxidative stress in the body.
実験室実験の利点と制限
One of the advantages of E-3810 for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of Tie2 in tumor growth and the inflammatory response. However, one of the limitations of E-3810 is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
将来の方向性
There are several future directions for research on E-3810. One direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its anti-tumor activity. Another direction is to investigate its potential use in the treatment of other diseases such as cardiovascular disease and diabetes. In addition, further studies are needed to investigate the long-term effects of E-3810 on the body.
科学的研究の応用
E-3810 has been the subject of extensive scientific research due to its potential use in various applications. It has been found to have anti-angiogenic properties, which means that it can inhibit the growth of blood vessels that supply tumors. This makes it a potential candidate for the treatment of cancer. In addition, E-3810 has been found to have anti-inflammatory properties, which means that it can reduce inflammation in the body. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-3-21-7-9-22(10-8-21)19-11-14(2)17-12-15-5-4-6-16(15)13-18(17)20-19/h11-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCDGRVKYPUUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=C4CCCC4=C3)C(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isonicotinaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3863809.png)



![2-(1,3-benzodioxol-5-yl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B3863827.png)
![N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-bromophenyl)ethanediamide](/img/structure/B3863835.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3863849.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3863853.png)
![ethyl 7-methyl-2-(3-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3863863.png)
![N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B3863872.png)
![3-phenyl-N-{2-[4-(3-phenylpropanoyl)-1-piperazinyl]ethyl}propanamide](/img/structure/B3863880.png)


